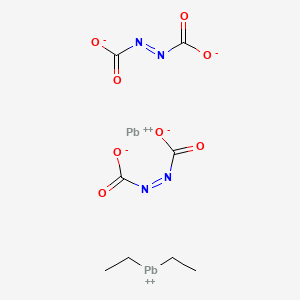
(NE)-N-carboxylatoiminocarbamate;diethyllead(2+);lead(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(NE)-N-carboxylatoiminocarbamate;diethyllead(2+);lead(2+) is a complex organolead compound Organolead compounds are characterized by the presence of carbon-lead bonds
Métodos De Preparación
The synthesis of (NE)-N-carboxylatoiminocarbamate;diethyllead(2+);lead(2+) typically involves the reaction of diethyllead(2+) with N-carboxylatoiminocarbamate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination. Industrial production methods may involve the use of specialized reactors and purification techniques to ensure the purity and stability of the compound.
Análisis De Reacciones Químicas
(NE)-N-carboxylatoiminocarbamate;diethyllead(2+);lead(2+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxides and other by-products.
Reduction: Reduction reactions can convert the lead ions to lower oxidation states.
Substitution: The compound can participate in substitution reactions where the lead atoms are replaced by other metal ions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. .
Aplicaciones Científicas De Investigación
(NE)-N-carboxylatoiminocarbamate;diethyllead(2+);lead(2+) has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and coatings due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of (NE)-N-carboxylatoiminocarbamate;diethyllead(2+);lead(2+) involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to active sites on enzymes, altering their activity and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
(NE)-N-carboxylatoiminocarbamate;diethyllead(2+);lead(2+) can be compared with other organolead compounds such as tetraethyllead and trimethyllead. While all these compounds contain carbon-lead bonds, (NE)-N-carboxylatoiminocarbamate;diethyllead(2+);lead(2+) is unique due to its specific functional groups and chemical structure.
Conclusion
(NE)-N-carboxylatoiminocarbamate;diethyllead(2+);lead(2+) is a versatile organolead compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique chemical structure and properties make it a valuable compound for scientific research and industrial use. Further studies are needed to fully understand its potential and optimize its applications.
Propiedades
IUPAC Name |
(NE)-N-carboxylatoiminocarbamate;diethyllead(2+);lead(2+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H2N2O4.2C2H5.2Pb/c2*5-1(6)3-4-2(7)8;2*1-2;;/h2*(H,5,6)(H,7,8);2*1H2,2H3;;/q;;;;2*+2/p-4/b2*4-3+;;;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GECUDQOWVULPJD-HYTOEPEZSA-J |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Pb+2]CC.C(=O)(N=NC(=O)[O-])[O-].C(=O)(N=NC(=O)[O-])[O-].[Pb+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[Pb+2]CC.C(=O)([O-])/N=N/C(=O)[O-].C(=O)([O-])/N=N/C(=O)[O-].[Pb+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O8Pb2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
7.0e+02 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














